molecular formula C7H4ClNO4 B8735513 2-Hydroxy-4-nitrobenzoyl chloride CAS No. 39614-82-9

2-Hydroxy-4-nitrobenzoyl chloride

Cat. No. B8735513
M. Wt: 201.56 g/mol
InChI Key: GIXCHTWQWLWUCY-UHFFFAOYSA-N
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Patent
US08604029B2

Procedure details

Thionyl chloride (1.6 mL, 22 mmol) was added slowly to a solution of 4-nitrosalicylic acid (1.0 g, 5.46 mmol) in chloroform (20 mL) at 0° C. The mixture was brought to reflux and maintained for 5 h. Excess thionyl chloride was evaporated to give 2-hydroxy-4-nitro-benzoyl chloride (0.82 g, 75%).
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[N+:5]([C:8]1[CH:9]=[C:10]([OH:17])[C:11](=[CH:15][CH:16]=1)[C:12](O)=[O:13])([O-:7])=[O:6]>C(Cl)(Cl)Cl>[OH:17][C:10]1[CH:9]=[C:8]([N+:5]([O-:7])=[O:6])[CH:16]=[CH:15][C:11]=1[C:12]([Cl:3])=[O:13]

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(C(=O)O)=CC1)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)Cl)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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